molecular formula C8H8N4S B8616993 3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine CAS No. 62564-92-5

3-[3-(Methylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine

Cat. No. B8616993
CAS RN: 62564-92-5
M. Wt: 192.24 g/mol
InChI Key: OKXLMEUFCCENLQ-UHFFFAOYSA-N
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Patent
USRE036374

Procedure details

A solution of 20 g (0.100 mol) of 65 and 7.5 g (0.150 mol) of potassium hydroxide in 100 ml of water was mixed with a solution of 10 ml (0.160 mol) of methyl iodide in 100 ml of ether. After addition of 1 g of tetrabutylammonium hydrogen sulphate the mixture was stirred overnight at room temperature. The ether phase was separated and the aqueous phase extracted with 3×100 ml of ether. The combined organic phases were dried over magnesium sulphate. Removal of the solvent in vacuo gave a colorless solid, 66. Yield: 17.0 g (0.089 mol, 89%).
Name
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:6]=[C:5]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:4][N:3]=1.[OH-].[K+].[CH3:15]I>O.CCOCC.S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC>[CH3:15][S:1][C:2]1[N:6]=[C:5]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)[NH:4][N:3]=1 |f:1.2,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
SC1=NNC(=N1)C=1C=NC=CC1
Name
Quantity
7.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
reactant
Smiles
CI
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ether phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with 3×100 ml of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a colorless solid, 66

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CSC1=NNC(=N1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.